2-(2-Ethyl-1H-imidazol-1-yl)acetic acid
CAS No.: 883539-33-1
Cat. No.: VC2343858
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883539-33-1 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 2-(2-ethylimidazol-1-yl)acetic acid |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
Standard InChI Key | QIBUBNNYBJRUAV-UHFFFAOYSA-N |
SMILES | CCC1=NC=CN1CC(=O)O |
Canonical SMILES | CCC1=NC=CN1CC(=O)O |
Introduction
Chemical Structure and Properties
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid possesses a distinctive molecular structure composed of an imidazole ring with an ethyl group at the 2-position and an acetic acid functionality linked to the nitrogen atom at position 1. This arrangement confers specific chemical and physical properties that distinguish it from other imidazole derivatives.
Basic Identification Data
The compound is identified by various synonyms and chemical identifiers as documented in chemical databases :
Property | Value |
---|---|
PubChem CID | 3159666 |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 2-(2-ethylimidazol-1-yl)acetic acid |
CAS Number | 883539-33-1 |
InChI | InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
InChIKey | QIBUBNNYBJRUAV-UHFFFAOYSA-N |
SMILES | CCC1=NC=CN1CC(=O)O |
Chemical Reactivity
The reactivity profile of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is defined by its functional groups: the imidazole ring, the ethyl substituent, and the acetic acid moiety.
Carboxylic Acid Reactions
The carboxylic acid group serves as a versatile handle for further derivatization:
Imidazole Ring Reactions
The imidazole ring in 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid can participate in various reactions:
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Coordination with metal ions through the nitrogen atom at position 3
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Protonation or alkylation at nitrogen position 3 under appropriate conditions
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Electrophilic substitution reactions at the C4 and C5 positions of the ring
Ethyl Group Modifications
The ethyl substituent at position 2 offers opportunities for further functionalization:
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Oxidation to introduce oxygen-containing groups
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Substitution reactions under radical conditions
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Elimination reactions under harsh conditions to form vinyl derivatives
Comparison with Structurally Related Compounds
Understanding the unique properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid requires comparison with structurally related compounds.
Comparison with 2-(1H-imidazol-1-yl)acetic acid
The key structural difference between 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and 2-(1H-imidazol-1-yl)acetic acid is the ethyl substituent at position 2 of the imidazole ring.
The ethyl substituent likely confers:
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Increased lipophilicity, potentially enhancing membrane permeability
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Steric effects that may influence binding to biological receptors
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Altered electron density distribution in the imidazole ring
Comparison with Zoledronic Acid Precursors
2-(1H-imidazol-1-yl)acetic acid hydrochloride serves as a key intermediate in the synthesis of zoledronic acid, a bisphosphonate used for treating bone diseases . While 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid differs due to its ethyl substituent, it may potentially be utilized in the development of novel bisphosphonates with modified pharmacological profiles.
The ethyl group could influence:
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Binding affinity to target enzymes in the mevalonate pathway
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Metabolic stability and pharmacokinetic properties
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Tissue distribution and bone-targeting capabilities
Future Research Directions
Several promising research avenues could be explored for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid:
Synthetic Methodology Development
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Optimization of solvent-free synthesis conditions for improved yield and purity
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Development of catalytic methods for regioselective N-alkylation
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Exploration of microwave-assisted or flow chemistry approaches for more efficient synthesis
Structure-Activity Relationship Studies
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Systematic investigation of the impact of the ethyl substituent compared to other alkyl or functional groups
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Evaluation of derivatives with modifications at both the imidazole ring and the acetic acid moiety
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Computational modeling to predict binding interactions with potential biological targets
Biological Activity Screening
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Evaluation of anticonvulsant properties similar to those observed in related imidazole derivatives
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Assessment of potential anticancer activity, as suggested by studies on other imidazole compounds
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Investigation of possible antimicrobial or antifungal properties
Material Science Applications
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Exploration as a component in coordination polymers or metal-organic frameworks
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Investigation of potential application in surface modification or coating technologies
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Development as a precursor for functional materials with specific properties
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